N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide
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Overview
Description
“N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide” is a complex organic compound. It contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring . The compound also contains a hydrazide group, which is a type of functional group characterized by the formula R1R2C=NNH2 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the chloro and oxo groups, and the isonicotinohydrazide group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromene ring, the chloro and oxo groups, and the isonicotinohydrazide group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene ring could potentially influence its UV/Vis absorption properties . The hydrazide group could potentially influence its solubility and reactivity .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its ability to inhibit specific enzymes involved in tumor growth . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
- Antimicrobial Activity : The compound has shown promising antimicrobial activity against bacteria and fungi. Investigating its mode of action and potential clinical applications is ongoing .
- Hydrazide Derivatives : N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide serves as a versatile building block for synthesizing other hydrazide derivatives. Chemists use it in various reactions, including condensation, cyclization, and coupling reactions .
- Metal Complexes : The compound can form stable metal complexes due to its carbonyl and hydrazide functional groups. These complexes find applications in catalysis, sensors, and materials with tailored properties .
- Enzyme Inhibitors : Researchers investigate its potential as an enzyme inhibitor, particularly targeting enzymes involved in diseases such as Alzheimer’s and diabetes. Understanding its binding interactions and selectivity is crucial for drug design .
- Fluorescent Behavior : The compound exhibits fluorescence properties, making it useful in bioimaging, chemical sensing, and labeling applications. Researchers explore its behavior in different solvents and environments .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Coordination Chemistry
Biological Studies and Enzyme Inhibition
Photophysical Properties and Fluorescence
Quantum Science and Technology
Future Directions
The study of complex organic compounds like “N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide” could potentially lead to the discovery of new materials with useful properties. Future research could focus on synthesizing this compound and studying its properties and potential applications .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial , antifungal , anticancer , anti-HIV , and anti-inflammatory among others.
Mode of Action
Coumarin–chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (dpph) and hydroxyl radicals in scavenging assays .
Biochemical Pathways
It’s known that the ability to inhibit oxidative stress has been established as the prime mechanism in the treatment of several disease conditions .
Result of Action
It’s known that coumarin–chalcone hybrid molecules have exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
properties
IUPAC Name |
N'-(6-chloro-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-1-2-13-10(7-11)8-12(16(23)24-13)15(22)20-19-14(21)9-3-5-18-6-4-9/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXXQSIFPZJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide |
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